REACTION_CXSMILES
|
[O:1]=[CH:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7].[Cl-].[CH3:12][NH2+]C.C=O>>[CH:2]([C:3](=[CH2:12])[CH2:4][CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])=[O:1] |f:1.2|
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
O=CCCCC(=O)OCC
|
Name
|
dimethylammonium chloride
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C[NH2+]C
|
Name
|
|
Quantity
|
10.8 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×30 ml of diethyl ether
|
Type
|
TEMPERATURE
|
Details
|
The batch is cooled
|
Type
|
WASH
|
Details
|
washed with a saturated solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C(CCC(=O)OCC)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |